molecular formula C16H24ClNO3 B1423983 Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1219983-00-2

Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No.: B1423983
CAS No.: 1219983-00-2
M. Wt: 313.82 g/mol
InChI Key: ICGBPTMQBFGNCK-UHFFFAOYSA-N
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Description

“Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is a chemical compound . It is also known as RWJ-51204. It is a white powder that is insoluble in water and soluble in organic solvents such as methanol and ethanol.


Molecular Structure Analysis

The molecular formula of “this compound” is C15H22ClNO3 . Its average mass is 299.793 Da and its monoisotopic mass is 299.128815 Da .

Scientific Research Applications

  • Chemical Synthesis and Decomposition : Crawford and Raap (1965) explored the synthesis of Methyl benzoate (p-tolylsulfonyl)hydrazone and its decomposition in the presence of piperidine, resulting in the production of 1-(a-methoxybenzy1)piperidine and a,a-dipiperidinotoluene. This study is crucial for understanding the chemical reactions and potential applications of Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride in synthesis and decomposition processes (Crawford & Raap, 1965).

  • Photophysical Properties : Yoon et al. (2019) investigated the photophysical properties of derivatives of Methyl salicylate, including Methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, and its absorption spectra and emission features. This research provides insights into the potential applications of this compound in photophysical studies (Yoon et al., 2019).

  • Antispasmodic Activity : Bal-Tembe et al. (1997) reported on the synthesis and evaluation of ester analogues of this compound for antispasmodic activity, identifying HL 752 as a potent and long-lasting antispasmodic compound (Bal-Tembe et al., 1997).

  • Insecticidal Properties : Pereda-Miranda et al. (1997) isolated Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate from Piper guanacastensis and found it to exhibit significant insecticidal activity. This study opens the door to potential uses in pest control and agricultural applications (Pereda-Miranda et al., 1997).

  • Anion Precipitation : Heininger and Meloan (1992) studied the ability of 4-Aminobenzoic acid, a derivative of this compound, to selectively precipitate anions. This research is relevant for environmental applications, particularly in water treatment and purification (Heininger & Meloan, 1992).

Properties

IUPAC Name

methyl 4-(2-piperidin-4-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-4-2-14(3-5-15)12-20-11-8-13-6-9-17-10-7-13;/h2-5,13,17H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBPTMQBFGNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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